Benzo[C][1,2,5]oxadiazole-5-boronic acid is a boron-containing heterocyclic compound notable for its diverse pharmacological properties, particularly its potential as an anticancer agent. This compound is characterized by its unique structure, which includes a boronic acid functional group that enhances its reactivity and biological activity. The compound has garnered attention in scientific research for its ability to target specific pathways involved in cancer progression, particularly under hypoxic conditions.
Benzo[C][1,2,5]oxadiazole-5-boronic acid is classified within the category of boronic acids and oxadiazoles. It is recognized for its applications in medicinal chemistry and materials science. The compound's synthesis and characterization have been documented in various academic publications, highlighting its relevance in ongoing research aimed at developing new therapeutic agents targeting cancer and other diseases .
The synthesis of Benzo[C][1,2,5]oxadiazole-5-boronic acid typically involves a two-step process:
This synthetic pathway has been optimized to allow for efficient production of the compound while minimizing by-products.
The molecular formula of Benzo[C][1,2,5]oxadiazole-5-boronic acid is , with a molecular weight of approximately 163.93 g/mol . The compound features a boron atom bonded to a phenyl group and an oxadiazole ring system, which contributes to its unique chemical properties.
Key structural data includes:
Benzo[C][1,2,5]oxadiazole-5-boronic acid participates in various chemical reactions typical of boronic acids. These include:
Common reagents used in these reactions include silica as a catalyst and ethyl acetate as a solvent under mild conditions (room temperature) . The versatility of these reactions makes Benzo[C][1,2,5]oxadiazole-5-boronic acid valuable in synthetic organic chemistry.
The mechanism of action of Benzo[C][1,2,5]oxadiazole-5-boronic acid primarily involves the inhibition of hypoxia-inducible factor-1 (HIF-1). Hypoxia is a common characteristic of tumor microenvironments that promotes angiogenesis and tumor survival. By targeting HIF-1 pathways, this compound disrupts the cellular adaptations that allow cancer cells to thrive under low oxygen conditions .
Research indicates that this compound can inhibit cell proliferation and induce apoptosis in cancer cells by downregulating genes associated with survival while upregulating those involved in cell death .
Benzo[C][1,2,5]oxadiazole-5-boronic acid exhibits several notable physical and chemical properties:
These properties contribute to its utility in laboratory settings as well as its potential for formulation into therapeutic agents .
Benzo[C][1,2,5]oxadiazole-5-boronic acid has significant applications in various fields:
The integration of boron into heterocyclic frameworks represents a paradigm shift in modern drug discovery. Boron’s unique electronic configuration—characterized by an electron-deficient p-orbital—confers exceptional reactivity toward biological nucleophiles, enabling reversible covalent interactions with enzyme active sites. This adaptability facilitates precise modulation of pharmacological targets, from proteases to kinases. Heterocycles like benzo[c][1,2,5]oxadiazole (benzofurazan) provide stable, planar scaffolds with inherent bioactivity and favorable pharmacokinetic properties. Their fusion with boronic acid functionality creates multifunctional hybrids (e.g., Benzo[c][1,2,5]Oxadiazole-5-Boronic Acid) that leverage synergistic effects for enhanced target engagement and selectivity [1] [7].
Boron’s journey in medicinal chemistry began with antiseptics like boric acid (18th century) and evolved through key milestones:
Table 1: Evolution of Key Boron-Containing Pharmacophores
Era | Compound Class | Representative Agent | Therapeutic Application |
---|---|---|---|
1950s–1960s | Boronophenylalanine | BPA | BNCT for brain tumors |
1960s–1980s | Diazaborines | Sa 84.474 | Antibacterial (ENR inhibition) |
2000s–Present | Benzoxaboroles | Tavaborole | Antifungal (LeuRS inhibition) |
2000s–Present | Peptidyl Boronic Acids | Bortezomib | Proteasome inhibition (myeloma) |
2010s–Present | Carboranes | AS-101 | HIV protease inhibition |
Boron’s therapeutic utility stems from three mechanistic virtues:
Additionally, boronic acids serve as synthetic handles for prodrug strategies. Aryltrifluoroborate salts (e.g., those derived from benzo[c][1,2,5]oxadiazole) exhibit enhanced stability and hydrolyze to active boronic acids in vivo [5].
Benzo[c][1,2,5]oxadiazole (benzofurazan) is a bicyclic heterocycle with a polarized N→O bond, conferring high electron affinity, metabolic stability, and diverse bioactivity:
Table 2: Bioactive Benzo[c][1,2,5]Oxadiazole Derivatives
Substituent | Biological Activity | Target/Mechanism | Reference |
---|---|---|---|
4-Nitro-5-(4-aminophenyl) | Antitrypanosomal (IC₅₀ = 0.8 μM) | Mitochondrial electron chain disruption | [9] |
5-Boronic acid-4-ether | Hypoxia inhibition | HIF-1α/VEGF downregulation | [5] |
5-(3-Aminomethylphenyl) | Acetylcholinesterase inhibition (IC₅₀ = 4.2 μM) | Cholinergic signaling modulation | [5] |
The strategic incorporation of boronic acid at the 5-position merges benzofurazan’s bioactivity with boron’s target versatility. Recent synthetic advances enable efficient access to these hybrids:
Step 1: Nucleophilic substitution of 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole with boronic ester-functionalized anilines. Step 2: Conversion of pinacol boronic esters to trifluoroborate salts (KHF₂/MeOH). Step 3: Hydrolysis to free boronic acid using silica gel (EtOAc/H₂O) [5].
This modular route supports rapid diversification for structure-activity relationship (SAR) studies.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0